

The Fundamental Differences Between Tricine and Glycine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Tricine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the core differences between **Tricine** and glycine, two amino acids frequently employed in life sciences. While structurally related, their distinct chemical properties lead to vastly different applications, particularly in protein electrophoresis and neurobiology. This document outlines these differences through quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Chemical and Physical Properties

Tricine, chemically known as N-[tris(hydroxymethyl)methyl]glycine, is a zwitterionic amino acid derived from glycine.^[1] It is one of the "Good's" buffers, designed for biological research due to its pKa near physiological pH and minimal interaction with biological components.^[2] Glycine is the simplest proteinogenic amino acid, with a single hydrogen atom as its side chain.

The key distinction lies in their pKa values and resulting buffering capacities at different pH ranges. **Tricine's** pKa of approximately 8.15 at 20°C makes it an excellent buffer in the slightly alkaline range of 7.4-8.8.^[2] In contrast, the pKa of the amino group of glycine is around 9.6.^[3] This difference is pivotal in their application in SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Property	Tricine	Glycine
IUPAC Name	N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]glycine	Aminoacetic acid
Molecular Formula	C ₆ H ₁₃ NO ₅	C ₂ H ₅ NO ₂
Molecular Weight	179.17 g/mol	75.07 g/mol
pKa ₂ (20°C)	8.15[1]	9.6
Useful Buffering Range	7.4 - 8.8	Not typically used as a primary buffer in this range
Primary Application	Electrophoresis buffer (low MW proteins), biological buffer	Component of electrophoresis buffers, neurotransmitter

Application in SDS-PAGE: A Tale of Two Trailing Ions

The most significant practical difference between **Tricine** and glycine is in their use in SDS-PAGE systems for protein separation. Standard SDS-PAGE, as developed by Laemmli, utilizes a discontinuous buffer system with glycine in the running buffer. The **Tricine** system, developed by Schagger and von Jagow, is a modification optimized for the resolution of low molecular weight proteins and peptides.

In these systems, both glycine and **Tricine** function as the trailing ion, following the highly mobile chloride ions (leading ion) from the gel buffer. The stacking effect, which concentrates proteins into sharp bands at the interface of the stacking and resolving gels, is dependent on the mobility of the trailing ion.

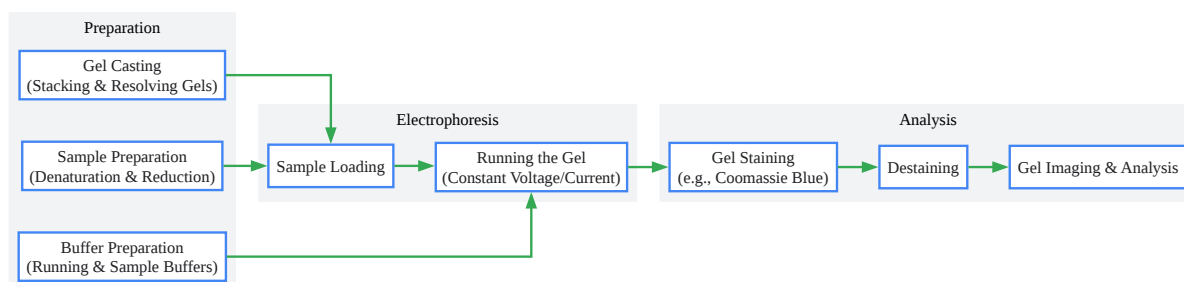
Glycine-SDS-PAGE (Laemmli System): At the alkaline pH of the resolving gel (pH 8.8), glycine is fully ionized and has high mobility, allowing it to overtake the proteins and facilitate the separation of a broad range of proteins, generally from 20 to 200 kDa. However, for proteins and peptides smaller than 20 kDa, the separation is often poor, resulting in diffuse or unresolved bands.

Tricine-SDS-PAGE: **Tricine** has a higher negative charge and migrates faster than glycine. This increased mobility and better buffering capacity at the operating pH allow for more efficient stacking and destacking of small proteins and peptides. This results in significantly sharper bands and better resolution for proteins in the 1 to 100 kDa range, and it is the preferred method for proteins smaller than 30 kDa. The lower acrylamide concentrations often used in **Tricine** gels also facilitate the efficient transfer of proteins to membranes for Western blotting.

Parameter	Tricine-SDS-PAGE	Glycine-SDS-PAGE (Laemmli)
Primary Application	Separation of low molecular weight proteins and peptides (1-100 kDa)	General purpose separation of a broad range of proteins (20-200 kDa)
Trailing Ion	Tricine	Glycine
Resolution of <20 kDa proteins	Excellent, sharp bands	Poor, diffuse bands
Typical Acrylamide %	Lower percentages can be used effectively	Higher percentages often required for smaller proteins
Western Blot Transfer	More efficient due to lower acrylamide concentrations	Can be less efficient for hydrophobic or small proteins

Experimental Workflow: SDS-PAGE

The following diagram illustrates a generalized workflow for performing SDS-PAGE, applicable to both **Tricine** and glycine systems with system-specific buffer and gel preparations.



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Generalized workflow for SDS-PAGE.

Experimental Protocols

Glycine-SDS-PAGE (Laemmli) Buffer and Gel Preparation:

Component	10% Resolving Gel (10 mL)	5% Stacking Gel (5 mL)
ddH ₂ O	4.0 mL	3.0 mL
30% Acrylamide/Bis-acrylamide (29:1)	3.3 mL	0.83 mL
1.5 M Tris-HCl, pH 8.8	2.5 mL	-
1.0 M Tris-HCl, pH 6.8	-	1.25 mL
10% SDS	100 µL	50 µL
10% Ammonium Persulfate (APS)	100 µL	50 µL
TEMED	10 µL	5 µL

- 10X Glycine Running Buffer (1 L): 30.3 g Tris base, 144 g glycine, 10 g SDS. Dilute to 1X for use.

Tricine-SDS-PAGE Buffer and Gel Preparation:

Component	10% Resolving Gel (10 mL)	4% Stacking Gel (5 mL)
ddH ₂ O	2.7 mL	3.1 mL
Acrylamide/Bis-acrylamide (49.5% T, 3% C)	2.0 mL	0.5 mL
Gel Buffer (3M Tris, 0.3% SDS, pH 8.45)	3.3 mL	1.25 mL
Glycerol	2.0 g (1.6 mL)	-
10% APS	50 µL	25 µL
TEMED	5 µL	2.5 µL

- 10X Anode Buffer (Lower Tank): 2 M Tris, pH adjusted to 8.9 with HCl. Dilute to 1X for use.
- 10X Cathode Buffer (Upper Tank): 1 M Tris, 1 M **Tricine**, 1% SDS, pH 8.25. Dilute to 1X for use.

Running Conditions:

- Glycine-SDS-PAGE: Run at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.
- **Tricine**-SDS-PAGE: Start at a low voltage (e.g., 30V) for about an hour, then increase to a higher voltage (e.g., 180V).

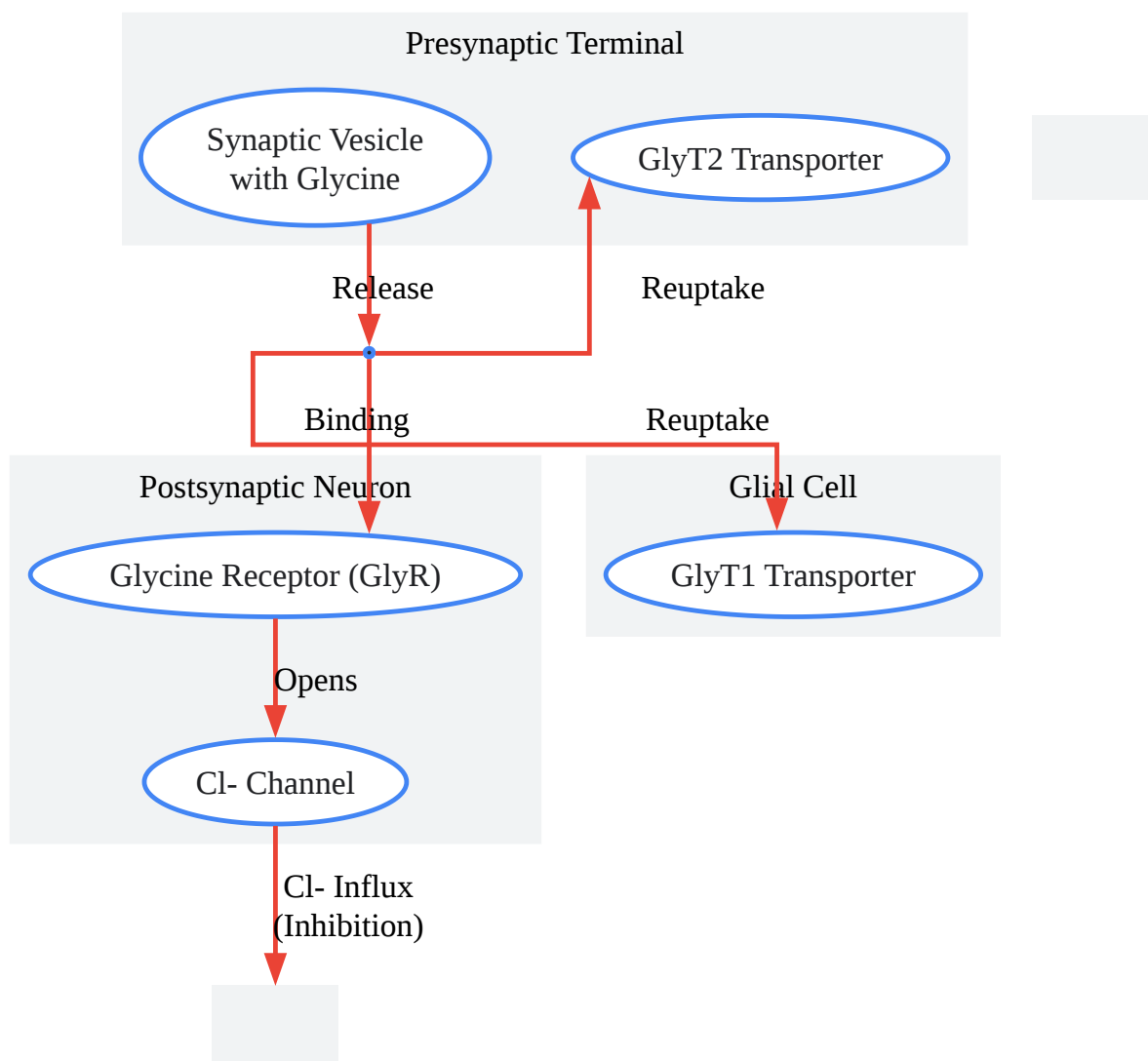
Roles in Biological Signaling: A Clear Division

The roles of glycine and **Tricine** in biological systems are distinctly different. Glycine is a crucial neurotransmitter, while **Tricine** is a synthetic buffer with no known signaling function.

Glycine: A Dual-Role Neurotransmitter

Glycine acts as a primary inhibitory neurotransmitter in the spinal cord and brainstem. It binds to strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels. Activation of GlyRs leads to an influx of chloride ions, hyperpolarizing the postsynaptic neuron and inhibiting the propagation of action potentials.

In addition to its inhibitory role, glycine also functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors, thereby playing a role in excitatory neurotransmission.



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Inhibitory glycinergic synapse signaling.

Tricine: A Biological Buffer

Tricine's primary biological relevance is as a buffer in experimental systems. It was developed by Norman Good and colleagues to be biologically inert, minimizing interference with cellular processes. There is no evidence to suggest that **Tricine** has a role in endogenous biological signaling pathways. It has also been noted for its ability to scavenge hydroxyl radicals.

Experimental Workflows in a Broader Context

Glycine Receptor Binding Assay

To study the interaction of glycine and other ligands with its receptor, a receptor binding assay can be performed. This workflow outlines the key steps.



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References

- 1. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricine - Wikipedia [en.wikipedia.org]

- 3. info.gbiosciences.com [info.gbiosciences.com]
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